![molecular formula C10H15BClNO3 B1446192 (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid CAS No. 1704080-46-5](/img/structure/B1446192.png)
(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid
Overview
Description
(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid, also known as CDABPA, is a highly versatile molecule with a wide range of applications in scientific research. CDABPA is a boronic acid derivative that is used in various chemical reactions, such as Suzuki-Miyaura cross-coupling, as a catalyst and a ligand. It is also used in the synthesis of various compounds, including drugs, polymers, and materials. CDABPA is a valuable tool for scientists, as it can be used to modify the properties of molecules, improve the efficiency of chemical reactions, and develop new compounds.
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura (SM) cross-coupling is a pivotal reaction in organic chemistry, widely used for forming carbon-carbon bonds. (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid is a boronic acid derivative, which can act as a nucleophilic partner in SM coupling. This reaction is known for its mild conditions and tolerance of various functional groups, making it an ideal choice for synthesizing complex organic molecules .
Synthesis of Heteroaromatic Compounds
Heteroaromatic compounds are crucial in pharmaceuticals and agrochemicals. The boronic acid moiety of (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid can facilitate the introduction of a phenyl group into heteroaromatic compounds. This is particularly useful in the synthesis of drug molecules and other biologically active compounds .
Protodeboronation Studies
Protodeboronation refers to the removal of the boron group from boronic esters. While not directly related to (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid , studies on protodeboronation are essential for understanding the stability and reactivity of boronic acid derivatives in various chemical environments. This knowledge is crucial for the development of new synthetic methods involving boronic acids .
Development of New Borane Reagents
Research into boronic acids often leads to the development of new borane reagents. These reagents can be used for various organic transformations, such as hydroboration reactions. The unique structure of (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid could inspire the design of new borane reagents with specific reactivity and selectivity .
Sensing Applications
Boronic acids have been explored for their potential in sensing applications, particularly for the detection of cis-diols. While specific studies on (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid as a sensor molecule are not detailed, the general properties of boronic acids suggest potential uses in developing selective sensors for biological and chemical analytes .
Homologation and Cross-Coupling Strategies
Boronic acids are valuable in homologation strategies, where they are used to extend carbon chains. Additionally, they play a role in conjunctive cross-coupling reactions, which combine two different organic fragments. The (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid could be utilized in such reactions to introduce a phenyl group with the attached functional groups, providing a pathway to diverse organic synthesis .
properties
IUPAC Name |
[3-chloro-4-[2-(dimethylamino)ethoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BClNO3/c1-13(2)5-6-16-10-4-3-8(11(14)15)7-9(10)12/h3-4,7,14-15H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLUXBZKTHGGAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN(C)C)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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